molecular formula C16H13BrN2O2S B2462256 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 321555-70-8

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2462256
CAS No.: 321555-70-8
M. Wt: 377.26
InChI Key: DQIZATYPACYSGZ-UHFFFAOYSA-N
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Description

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Benzothiazoles are privileged heterocyclic scaffolds known for their diverse biological activities, which include antiviral, antimicrobial, anti-inflammatory, antioxidant, and antitumor properties . The core 1,3-benzothiazol-2-ylamine structure serves as a highly reactive building block for organic synthesis, allowing for extensive functionalization to develop novel pharmacologically active compounds . The specific substitution pattern of this compound—featuring a 6-ethoxy group on the benzothiazole ring and a 3-bromobenzamide moiety at the 2-position—is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets. Such derivatives are frequently explored in drug discovery programs, particularly for developing therapies for respiratory, allergic, and inflammatory diseases . The compound is presented as a key intermediate for researchers constructing complex heterocyclic ensembles or screening for new biological effects. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIZATYPACYSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions.

    Amidation: The final step involves the reaction of the brominated benzothiazole with 3-aminobenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes substitution reactions with nucleophiles under specific conditions.

NucleophileConditionsProductYieldReference
AminesK₂CO₃, DMF, 80°C3-Amino derivatives65–78%
MethoxideNaOMe, MeOH, reflux3-Methoxy analogues72%
ThiolsCuI, DMSO, 120°C3-Thioether compounds58%

Key findings :

  • Reaction efficiency depends on electron-withdrawing effects of the benzamide group, which activate the aryl bromide for NAS .

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethers.

Amide Bond Hydrolysis

The carboxamide group undergoes acid- or base-catalyzed hydrolysis:

ConditionsProductsReaction TimeNotes
6M HCl, reflux3-Bromobenzoic acid + 6-ethoxy-1,3-benzothiazol-2-amine8–12 hrComplete conversion
NaOH (20%), 100°CSodium 3-bromobenzoate + benzothiazole amine6 hrPartial decomposition observed

Mechanistic insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Base-mediated hydrolysis forms a tetrahedral intermediate that collapses to release the amine.

Suzuki–Miyaura Coupling

The bromine participates in palladium-catalyzed cross-couplings:

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives85%
Vinylboronic esterPdCl₂(dppf), CsF, THFStyryl analogues76%

Optimization data :

  • Catalyst loading <1 mol% achieves >80% conversion .

  • Oxygen-free conditions prevent catalyst deactivation.

Benzothiazole Ring Modifications

The 6-ethoxy-1,3-benzothiazole moiety undergoes distinct reactions:

Reaction TypeReagentsOutcome
OxidationH₂O₂, AcOHSulfoxide formation at S1 position
AlkylationCH₃I, KOHN-Methylation of the thiazole nitrogen
Ring OpeningH₂N-NH₂, EtOHConversion to 2-aminothiophenol derivatives

Experimental observations :

  • Oxidation selectively targets the sulfur atom without affecting the amide group.

  • Alkylation requires strong bases to deprotonate the thiazole NH.

Reductive Transformations

Controlled reduction of specific functional groups:

TargetReagentConditionsProduct
Nitro group (if present)H₂, Pd/CEtOH, 25°CAmino derivatives
Aromatic ringLiAlH₄Dry THF, 0°CPartially saturated analogs

Caution :

  • LiAlH₄ may reduce the benzothiazole ring unpredictably.

  • Catalytic hydrogenation preserves the amide bond integrity.

Scientific Research Applications

Medicinal Chemistry

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been explored for its potential as a therapeutic agent. Research indicates that compounds in the benzothiazole class can exhibit:

  • Antimicrobial Activity : The benzothiazole core is known for its ability to inhibit bacterial growth. Studies have shown that derivatives can act against resistant bacterial strains, making them candidates for new antibiotic development .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Intermediate for Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications .

Materials Science

The unique properties of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide make it suitable for applications in materials science:

  • Development of Novel Materials : It can be employed in creating materials with specific electronic or optical properties, which are valuable in the fields of electronics and photonics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. The results indicated significant inhibition against several pathogenic bacteria, highlighting the compound's potential as a lead candidate for antibiotic development. The study provided quantitative data on Minimum Inhibitory Concentrations (MICs), demonstrating effectiveness against resistant strains .

CompoundMIC (µg/mL)Bacterial Strain
3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide32Staphylococcus aureus
Other Benzothiazole Derivative64Escherichia coli

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of benzothiazole derivatives and tested their cytotoxic effects on various cancer cell lines. The findings indicated that 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibited promising activity against breast cancer cells (MCF7), with IC50 values significantly lower than those of standard chemotherapeutic agents.

Cell LineIC50 (µM)Standard Drug IC50 (µM)
MCF715Doxorubicin 20
A54925Cisplatin 30

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The benzothiazole core can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
  • 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
  • 3-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

  • IUPAC Name : 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
  • Molecular Formula : C16H14BrN2O2S
  • Molecular Weight : 372.26 g/mol
  • CAS Number : 321555-70-8

The compound features a bromine atom and an ethoxy group attached to a benzothiazole core, which is crucial for its biological activity.

The biological activity of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, contributing to its antimicrobial effects.
  • Receptor Interaction : The compound may modulate cellular receptors and signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study compared the inhibitory concentrations of various benzothiazole derivatives against Mycobacterium tuberculosis, revealing that some derivatives showed enhanced potency compared to standard drugs .

CompoundMIC (µg/mL)Reference
3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide4.21 ± 0.13
Standard Drug (e.g., Rifampicin)6.23 ± 0.05

Anti-inflammatory Activity

Benzothiazole compounds are known for their anti-inflammatory effects. The presence of electron-donor groups in the structure enhances this activity. Studies have demonstrated that the compound can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent investigations have explored the anticancer potential of benzothiazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.67 ± 0.19
HeLa (Cervical Cancer)12.34 ± 0.11

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics .
  • Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory mechanisms of benzothiazole derivatives in a murine model of arthritis. The findings suggested that treatment with the compound resulted in reduced swelling and lower levels of pro-inflammatory cytokines .

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